molecular formula C10H13ClO B7902440 2-(3-Chloro-2-methylphenyl)-2-propanol

2-(3-Chloro-2-methylphenyl)-2-propanol

Cat. No.: B7902440
M. Wt: 184.66 g/mol
InChI Key: YBHRPSXIGDHPST-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylphenyl)-2-propanol is an organic compound with the molecular formula C10H13ClO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylphenyl)-2-propanol typically involves the reaction of 3-chloro-2-methylbenzyl chloride with a suitable nucleophile. One common method is the reduction of 3-chloro-2-methylacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes or other scalable reduction methods. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylphenyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone, 3-chloro-2-methylacetophenone, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-chloro-2-methylacetophenone.

    Reduction: Various alcohol derivatives depending on the reducing agent and conditions.

    Substitution: Substituted aromatic compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(3-Chloro-2-methylphenyl)-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylphenyl)-2-propanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary, but it often involves binding to active sites or modifying the structure of target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylphenol: Similar in structure but with a hydroxyl group directly attached to the aromatic ring.

    3-Chloro-2-methylbenzyl chloride: A precursor in the synthesis of 2-(3-Chloro-2-methylphenyl)-2-propanol.

    3-Chloro-2-methylacetophenone: An oxidation product of this compound

Uniqueness

This compound is unique due to its chiral nature and the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-7-8(10(2,3)12)5-4-6-9(7)11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHRPSXIGDHPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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